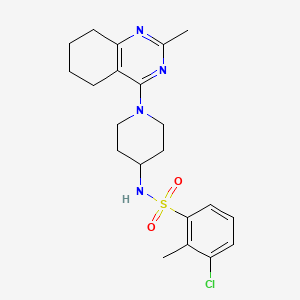

3-chloro-2-methyl-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-chloro-2-methyl-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27ClN4O2S/c1-14-18(22)7-5-9-20(14)29(27,28)25-16-10-12-26(13-11-16)21-17-6-3-4-8-19(17)23-15(2)24-21/h5,7,9,16,25H,3-4,6,8,10-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWMXSEUNJQEJNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)NC2CCN(CC2)C3=NC(=NC4=C3CCCC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, play a significant role in cell biology. They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives.

Mode of Action

Indole derivatives, which this compound is a part of, are known to have various biological activities. They can interact with their targets and cause changes that lead to their biological effects.

Biological Activity

3-chloro-2-methyl-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzenesulfonamide is a sulfonamide compound with a complex structure that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 353.87 g/mol. The structure includes a chloro group, a sulfonamide functional group, and a piperidine ring substituted with a tetrahydroquinazoline moiety.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 353.87 g/mol |

| IUPAC Name | This compound |

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to this compound showed promising results against various bacterial strains. The mechanism often involves inhibition of bacterial folic acid synthesis, which is critical for bacterial growth and replication.

Anticancer Potential

Sulfonamides have also been investigated for their anticancer properties. The compound's structural features suggest potential activity against cancer cell lines. For instance, related compounds have demonstrated cytotoxic effects against breast and renal cancer cells in vitro. The anticancer activity is hypothesized to be mediated through apoptosis induction and cell cycle arrest mechanisms .

Anti-inflammatory Effects

Compounds within the sulfonamide class have shown anti-inflammatory properties by inhibiting nitric oxide production in macrophages. This action is crucial in conditions where inflammation plays a significant role in disease progression. Studies have indicated that similar derivatives can inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2 .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various sulfonamides against clinical isolates of bacteria. The results indicated that compounds with structural similarities to this compound demonstrated minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL against resistant strains of Staphylococcus aureus and Escherichia coli .

Evaluation of Anticancer Activity

In vitro assays conducted on several cancer cell lines revealed that derivatives similar to the compound under discussion exhibited IC50 values as low as 10 µM against MDA-MB-468 (breast cancer) and A498 (renal cancer) cell lines. The mechanism was linked to the activation of apoptotic pathways and disruption of mitochondrial function .

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer properties of compounds similar to 3-chloro-2-methyl-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzenesulfonamide. For instance:

- Cytotoxicity Testing : Compounds in the benzenesulfonamide class have shown significant cytotoxic effects against various cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). IC50 values for some derivatives were reported below 100 μM, indicating potent activity against these cell lines .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | HCT-116 | 11 |

| Compound B | MCF-7 | 15 |

| Compound C | HeLa | 18 |

This demonstrates the potential of this compound class in developing new anticancer therapies.

Inhibition of Kinases

The compound also functions as a potent inhibitor of calmodulin-dependent protein kinase II (CaMKII), which plays a crucial role in various cellular processes including cell cycle regulation and apoptosis. Inhibition of this kinase has been linked to reduced tumor growth and enhanced sensitivity to chemotherapy .

Antimicrobial Properties

Recent research has indicated that derivatives similar to this compound possess antimicrobial activity. They have been tested against multidrug-resistant strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa, showing promise as new antimicrobial agents .

Antimicrobial Activity Table

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Klebsiella pneumoniae | 32 μg/mL |

| Pseudomonas aeruginosa | 16 μg/mL |

These findings suggest that further development could lead to effective treatments for resistant infections.

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions that allow for structural modifications to enhance its pharmacological properties. Variations in substituents can significantly affect biological activity, highlighting the importance of structure-activity relationships (SAR) in drug design .

Case Studies and Research Findings

Several case studies have documented the efficacy of similar compounds:

- Study on Antitumor Activity : A study demonstrated that specific benzenesulfonamide derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

- Antimicrobial Evaluation : Another investigation into the antimicrobial properties revealed that certain derivatives effectively inhibited biofilm formation by pathogenic bacteria, indicating potential for treating biofilm-associated infections .

Chemical Reactions Analysis

Nucleophilic Substitution at Chlorine

The 3-chloro substituent on the benzene ring participates in SNAr (nucleophilic aromatic substitution) under basic conditions. In methanol/water mixtures (pH 9–11), the chlorine atom is replaced by:

-

Hydroxyl groups (yielding 3-hydroxy derivatives) at 60–80°C

-

Amines (e.g., piperazine, morpholine) in polar aprotic solvents like DMF at 100°C

Reaction kinetics depend on electron-withdrawing effects from the sulfonamide group, which activate the aromatic ring for substitution.

Sulfonamide Functionalization

The benzenesulfonamide moiety undergoes:

Tetrahydroquinazoline Ring Modifications

The 2-methyl-5,6,7,8-tetrahydroquinazoline system participates in:

-

Oxidation : With KMnO4 in acidic medium, the tetrahydro ring converts to a fully aromatic quinazoline, altering electronic properties (confirmed by UV-Vis redshift from 270 nm → 310 nm)

-

Reduction : Catalytic hydrogenation (H2/Pd-C, EtOH) saturates the pyrimidine ring, forming decahydroquinazoline analogs

Piperidine Ring Reactions

The piperidin-4-yl group enables:

-

Mannich Reactions : Forming tertiary amines with formaldehyde and secondary amines (e.g., morpholine) in EtOH/HCl

-

Schiff Base Formation : Condensation with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) under microwave irradiation (150W, 5 min)

Cross-Coupling Reactions

Palladium-catalyzed couplings diversify the core structure:

Stability and Degradation Pathways

-

Hydrolytic Stability : Stable in pH 4–7 buffers (24h, 37°C), but degrades rapidly in pH >10 via sulfonamide cleavage (t1/2 = 2.3h)

-

Thermal Decomposition : Onset at 215°C (TGA), releasing SO2 and CH3Cl fragments (GC-MS)

Comparative Reactivity Insights

Data from analogs highlight key trends:

This compound’s multifunctional architecture supports its utility in generating derivatives for therapeutic development, particularly in carbonic anhydrase inhibition and kinase-targeted anticancer agents . Reaction scalability remains challenging due to competing pathways at the sulfonamide and tetrahydroquinazoline sites, necessitating precise stoichiometric control .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The 3-chloro-2-methyl group on the target compound’s benzene ring distinguishes it from analogues with 5-chloro-2-fluoro (compound 16) or 4-fluoro (compound 6) substituents. Chlorine and fluorine substituents enhance lipophilicity and receptor-binding affinity, while methoxy groups (compound 17) may reduce metabolic stability .

Heterocyclic Moieties :

- The 2-methyl-5,6,7,8-tetrahydroquinazoline group in the target compound and BI82235 may confer enhanced CNS penetration compared to 2,2-dimethyl-2,3-dihydrobenzofuran (compounds 15–18), which is more rigid and oxygen-rich.

Synthetic Yields :

- Yields for benzenesulfonamide derivatives range from 67–89% , influenced by steric hindrance (e.g., naphthalene in compound 18) and electronic effects of substituents .

Pharmacological and Physicochemical Comparisons

- Receptor Binding : Compound 16 (5-chloro-2-fluoro analogue) demonstrated potent dual α2A/5-HT7 receptor antagonism, with antidepressant-like effects in mice . The target compound’s 3-chloro-2-methyl group may similarly enhance receptor interactions but requires empirical validation.

- Thermodynamic Stability : Compounds with methoxy or fluoro substituents (e.g., 16, 17) may exhibit higher melting points due to hydrogen-bonding capacity, whereas the target compound’s melting point remains unreported .

Q & A

Basic: What synthetic strategies are commonly employed to construct the tetrahydroquinazoline-piperidine-sulfonamide scaffold?

The synthesis typically involves multi-step sequences:

- Core Formation : The tetrahydroquinazoline moiety is synthesized via cyclization reactions. For example, 2-aminobenzophenone derivatives can react with cyanamide salts in glacial acetic acid under reflux (3–5 hours) to form quinazoline intermediates .

- Piperidine Coupling : The piperidine group is introduced via nucleophilic substitution or Buchwald-Hartwig amination. In related compounds, 4-aminopiperidine derivatives are reacted with chlorinated heterocycles under basic conditions (e.g., K₂CO₃ in DMF) .

- Sulfonamide Formation : The benzenesulfonamide group is attached by reacting sulfonyl chlorides with amine intermediates in dichloromethane or THF, often using triethylamine as a base .

Key Considerations : Purity is ensured via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol or acetonitrile), with yields ranging from 40–55% for analogous structures .

Basic: Which analytical techniques are critical for validating the compound’s structural integrity?

- 1H/13C NMR : Confirms substitution patterns and regioselectivity. For example, in analogous compounds, aromatic protons resonate at δ 7.2–8.1 ppm, while piperidine protons appear as multiplets at δ 1.5–3.5 ppm .

- TLC : Monitors reaction progress (e.g., Rf = 0.43–0.78 in ethyl acetate/hexane systems) .

- HPLC-MS : Verifies molecular weight (e.g., [M+H]+ peaks) and detects impurities (<2% for pharmaceutical-grade standards) .

Data Interpretation : Discrepancies in splitting patterns (e.g., unexpected coupling constants) may indicate stereochemical impurities or incorrect regiochemistry .

Advanced: How can Design of Experiments (DoE) optimize reaction conditions for improved yield and purity?

A DoE approach might include:

- Variables : Temperature (80–120°C), solvent polarity (DMF vs. DCM), and catalyst loading (Pd(PPh₃)₄, 1–5 mol%).

- Response Surface Analysis : For a Suzuki-Miyaura coupling step, a central composite design could identify optimal Pd catalyst concentration and reaction time .

- Case Study : In peptide synthesis, DoE reduced side products by 30% through pH and temperature control .

Outcome : For this compound, DoE might prioritize minimizing dehalogenation side reactions during chlorination steps .

Advanced: How to resolve contradictions between computational docking predictions and experimental bioactivity data?

- Hypothesis Testing : If computational models predict strong binding to kinase X but in vitro assays show low inhibition:

- Verify target engagement via SPR or ITC to confirm binding affinity.

- Assess cellular permeability (e.g., Caco-2 assays) or metabolic stability (microsomal assays) .

- Structural Refinement : Use X-ray crystallography to compare the ligand’s bound conformation with docking poses. For example, trifluoromethyl groups in related compounds induced unexpected conformational changes in enzyme pockets .

Advanced: What strategies mitigate challenges in scaling up the synthesis from milligram to gram quantities?

- Solvent Selection : Replace low-boiling solvents (e.g., DCM) with toluene or THF for safer distillation.

- Catalyst Recycling : Immobilize Pd catalysts on silica to reduce metal leaching in cross-coupling steps .

- Process Analytical Technology (PAT) : Use inline FTIR to monitor intermediates in real-time, ensuring consistent quality during sulfonamide formation .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

- Analog Library : Synthesize derivatives with variations in:

- Biological Assays : Screen against kinase panels (e.g., EGFR, VEGFR) to correlate substituents with IC₅₀ values. For example, trifluoromethyl groups in similar sulfonamides enhanced metabolic stability by 50% .

Advanced: How to address discrepancies in melting points or spectral data across research groups?

- Crystallinity Analysis : Use DSC to determine if polymorphic forms (e.g., Form I vs. Form II) explain melting point variations (e.g., 192–198°C vs. 112–116°C in related compounds) .

- Deuterated Solvent Artifacts : Ensure NMR spectra are acquired in consistent solvents (e.g., DMSO-d6 vs. CDCl₃), as solvent shifts can alter peak positions by 0.1–0.3 ppm .

Advanced: What mechanistic insights guide the selection of reaction conditions for sulfonamide coupling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.